2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 667412-66-0) is a benzothiophene derivative with a molecular formula of C₁₄H₂₁N₃O₂S and a molecular weight of 295.41 g/mol . Its structure features a tetrahydrobenzothiophene core substituted with an amino group at position 2, a tert-butyl group at position 6, and an aminocarbonyl (urea) moiety on the carboxamide group.
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-14(2,3)7-4-5-8-9(6-7)20-11(15)10(8)12(18)17-13(16)19/h7H,4-6,15H2,1-3H3,(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQQPQMLFQGGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation and Functionalization
- The tetrahydrobenzothiophene core is often synthesized starting from sulfur-containing precursors such as elemental sulfur and cyclohexanone, followed by reaction with ethyl cyanoacetate or related compounds to form the bicyclic structure.
- The tert-butyl group is introduced via electrophilic substitution or alkylation reactions on the benzothiophene ring, typically at the 6-position, to enhance steric and electronic properties.
Amide Bond Formation
- The key step involves the formation of amide bonds at the 2- and 3-positions of the tetrahydrobenzothiophene ring.
- Amide formation is commonly achieved by coupling the corresponding amine derivatives with carboxylic acids or their activated derivatives (acyl chlorides, anhydrides) using coupling reagents.
- Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and bases like N,N-diisopropylethylamine (DIPEA) are employed to facilitate efficient amide bond formation.
- Solvents such as dimethyl sulfoxide (DMSO) and ethanol are used under controlled temperatures (typically 60–80 °C) to optimize reaction rates and yields.
Cyclization and Functional Group Modifications
- Cyclization steps may be involved to close the heterocyclic ring system or to introduce the aminocarbonyl group.
- Functional group transformations such as oxidation, reduction, or substitution can be applied to modify the compound further, depending on the desired final structure.
Representative Preparation Protocols
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Formation of tetrahydrobenzothiophene core | Sulfur + cyclohexanone + ethyl cyanoacetate, reflux in ethanol | Formation of bicyclic intermediate |
| 2 | Introduction of tert-butyl group | Electrophilic substitution with tert-butyl halide or equivalent | 6-tert-butyl substituted intermediate |
| 3 | Amide bond formation at 3-position | Coupling with carboxylic acid derivative using HATU/DIPEA in DMSO at 60–80 °C | 50–70% isolated yield |
| 4 | Amide bond formation at 2-position | Coupling with amines or acyl chlorides using EDC or MsCl/NEt3 | High purity amide product |
| 5 | Purification | Filtration, washing with solvents (water, hexane), drying | Pure 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Industrial Scale Considerations
- Industrial synthesis employs continuous flow reactors to enhance reaction control, safety, and scalability.
- Automated synthesis platforms optimize reagent addition, temperature control, and reaction times to maximize yield and purity.
- Large-scale production focuses on minimizing by-products and waste, using environmentally preferable solvents and reagents.
- Quality control includes chromatographic purification and spectroscopic characterization to ensure batch consistency.
Detailed Research Findings on Preparation
Amide Formation Variants
- Amide bonds at the 2-position have been formed using different coupling strategies:
- HATU/DIPEA-mediated coupling with carboxylic acids
- EDC/DMSO-mediated coupling with carboxylic acids
- Reaction with acyl chlorides in the presence of NaOH
- Use of trifluoroacetic anhydride (TFAA) at elevated temperatures (60 °C)
- Methane-sulfonyl chloride (MsCl) and triethylamine (NEt3) mediated coupling
Reaction Yields and Purity
- Typical isolated yields for amide formation steps range from 50% to 70%, depending on the reagents and conditions.
- Purification by acid-base extraction and recrystallization yields high-purity products suitable for further biological testing.
Solvent and Temperature Effects
- DMSO is preferred for its ability to dissolve both reactants and coupling reagents effectively.
- Reaction temperatures between 60 °C and 80 °C optimize reaction kinetics without decomposing sensitive intermediates.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Core synthesis | Sulfur, cyclohexanone, ethyl cyanoacetate, EtOH reflux | Efficient core formation | 60–75 | Established method |
| tert-Butyl substitution | Electrophilic substitution with tert-butyl halide | Selective substitution | 65–80 | Enhances stability |
| Amide formation (HATU/DIPEA) | HATU, DIPEA, DMSO, 60–80 °C | High coupling efficiency | 50–70 | Widely used in medicinal chemistry |
| Amide formation (EDC/DMSO) | EDC, DMSO, room temp to 60 °C | Mild conditions, good yields | 55–65 | Alternative coupling method |
| Amide formation (Acyl chlorides) | Acyl chloride, NaOH, room temp | Rapid reaction | 60–70 | Requires careful handling |
| Amide formation (TFAA) | Trifluoroacetic anhydride, 60 °C | Effective for specific derivatives | 50–60 | Used for selective acylation |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various biological activities:
- Antimicrobial Properties : Some studies suggest that benzothiophene derivatives can act against bacterial and fungal pathogens. This property may be explored for developing new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence that compounds containing the benzothiophene moiety possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.
Pharmaceutical Applications
The unique structure of 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide positions it as a candidate for various pharmaceutical applications:
- Drug Development : Due to its diverse biological activities, this compound could be a lead compound in the development of new drugs targeting infections or inflammatory conditions.
- Chemical Probes : It may serve as a chemical probe in biological research to elucidate mechanisms of action for specific diseases.
Material Science Applications
The compound's properties may also lend themselves to applications in material science:
- Polymer Chemistry : Its ability to form stable bonds could be explored in the synthesis of novel polymers or composites with enhanced properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzothiophene-3-carboxamide derivatives allows for extensive comparisons. Below is a detailed analysis of key analogs:
Structural Variations and Molecular Properties
Key Findings and Implications
Electron-withdrawing groups (e.g., fluorine in the 2-fluorophenyl analog) enhance metabolic stability and influence crystal packing .
Synthetic Scalability : HATU-mediated coupling is a versatile method but may require optimization for sterically hindered analogs like the N-benzoyl derivative .
Data Gaps: Limited toxicity and ecotoxicity data exist for most analogs, underscoring the need for comprehensive safety assessments .
Biological Activity
The compound 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, pharmacological properties, and specific biological activities associated with this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the Gewald reaction, which allows for the formation of tetrahydrobenzothiophene derivatives from appropriate precursors. The synthesis pathway generally follows these steps:
- Formation of Tetrahydrobenzothiophene : Starting from sulfur and cyclohexanone, followed by ethylcyanoacetate.
- Substitution Reaction : The tetrahydrobenzothiophene derivative is reacted with substituted chloroacetanilides to yield the final product.
Pharmacological Properties
Recent studies have highlighted the potential pharmacological properties of this compound:
- Antidepressant Activity : Research indicates that derivatives of tetrahydrobenzothiophene exhibit significant antidepressant effects. In one study, synthesized derivatives were tested against Sertraline HCl as a standard, showing promising results in alleviating depressive symptoms .
- Antimicrobial Activity : Various studies have also reported antimicrobial properties of similar benzothiophene derivatives. The structural modifications in the benzothiophene nucleus can enhance activity against various bacterial strains .
Antidepressant Effects
A detailed investigation into the antidepressant activity of 2-amino-N-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed that it acts on neurotransmitter systems similar to established antidepressants.
- Mechanism of Action : The compound appears to modulate serotonin and norepinephrine levels in the brain, which are critical in mood regulation. This was evidenced by behavioral tests in animal models that demonstrated reduced immobility times in forced swim tests .
Antimicrobial Effects
The antimicrobial efficacy of this compound has been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that structural modifications can lead to enhanced antimicrobial activity .
Case Studies
- Study on Antidepressant Activity : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antidepressant effects using the forced swim test model. The study concluded that certain substitutions significantly increased the efficacy compared to standard treatments .
- Antimicrobial Efficacy Assessment : Another study focused on the antibacterial and antifungal activities of synthesized derivatives. The results indicated that modifications at specific positions on the benzothiophene ring enhanced activity against resistant strains .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves cyclocondensation of tert-butyl-substituted precursors with thiourea derivatives under anhydrous conditions, followed by acylation reactions. For example, analogous benzothiophene carboxamides are synthesized via reactions of substituted cyclohexanones with thiourea in dry dichloromethane (DCM), followed by purification via reverse-phase HPLC or methanol recrystallization to achieve >95% purity . Key steps include rigorous exclusion of moisture and use of anhydrous solvents to prevent side reactions.
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Essential for verifying the tert-butyl group (δ ~1.3 ppm in 1H NMR) and carboxamide protons (δ ~6.5–8.0 ppm).
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion) and purity.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .
- Melting Point Analysis : Used to assess crystallinity and batch consistency (e.g., reported ranges: 191–199°C for similar derivatives) .
Q. How does the tert-butyl substituent influence the compound’s reactivity and solubility?
The tert-butyl group enhances steric hindrance, reducing undesired nucleophilic attacks on the benzothiophene core. However, it also decreases solubility in polar solvents (e.g., water or methanol), necessitating the use of DCM or DMF for reactions. Solubility profiles should be empirically tested using UV-Vis spectroscopy or gravimetric analysis .
Advanced Research Questions
Q. What experimental design strategies optimize yield and purity in multistep syntheses?
Employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratios, catalyst loading). For example:
- Factorial Design : Screen variables like reaction time (12–24 hrs) and stoichiometry (1:1 to 1:1.2).
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 70–80% reported for analogous compounds) .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress .
Q. How can computational methods predict reaction pathways for novel derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to prioritize synthetic routes. For example:
- Reaction Path Search : Identifies low-energy pathways for acylation or cyclization steps.
- Transition-State Modeling : Predicts regioselectivity in carboxamide formation.
- Data-Driven Feedback : Experimental results (e.g., failed reactions) refine computational models .
Q. How should researchers address contradictions in bioactivity data across studies?
- Meta-Analysis : Compare IC50 values and assay conditions (e.g., cell lines, incubation times).
- Structure-Activity Relationship (SAR) : Correlate tert-butyl positioning with activity (e.g., steric effects on target binding).
- Dose-Response Validation : Replicate assays under standardized protocols (e.g., 72-hour incubations, triplicate runs) .
Q. What strategies mitigate solubility limitations in biological assays?
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for enhanced bioavailability .
- pH Adjustment : Test solubility in buffered solutions (pH 4–9) to identify optimal conditions .
Q. How can stability studies under varying conditions inform storage protocols?
- Accelerated Degradation Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed carboxamide).
- Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
